Almorexant

描述

阿莫瑞克,也称为其开发代号 ACT-078573,是一种化合物,充当食欲素受体 OX1 和 OX2 的竞争性拮抗剂。它最初由制药公司 Actelion 和 GlaxoSmithKline 开发,用于治疗失眠。 该化合物旨在促进更高质量的睡眠,与传统苯二氮卓类药物和 Z 类药物相比,副作用更少 .

准备方法

合成路线和反应条件: 阿莫瑞克的合成涉及几个关键步骤。一种值得注意的方法是通过铱催化的不对称分子内烯丙基酰胺化进行的对映选择性合成。 该过程包括制备手性四氢异喹啉核心结构,然后在室温下进行氧化 Heck 反应以及肼介导的有机催化还原 .

工业生产方法: 阿莫瑞克的工业生产方法在公共领域没有广泛记录。合成通常涉及大规模应用上述合成路线,以优化产量和纯度。

化学反应分析

Receptor Binding Kinetics

Almorexant demonstrates time-dependent, pseudo-irreversible binding to orexin receptors (OX₁R/OX₂R), with kinetics differing across receptor subtypes:

| Parameter | OX₁R | OX₂R | Source |

|---|---|---|---|

| Association rate (kₒₙ) | 1.1 × 10⁶ M⁻¹min⁻¹ | 1.1 × 10⁶ M⁻¹min⁻¹ | |

| Dissociation rate (kₒff) | 0.012 min⁻¹ | 0.005 min⁻¹ | |

| Apparent affinity (Kᵢ) | 79 nM | 242 nM |

This slow dissociation from OX₂R (~3.3-hour half-life) underpins its prolonged sleep-promoting effects . Competition binding assays reveal this compound’s affinity for OX₂R increases 10-fold with prolonged incubation (15 min → 4 hr) .

Key metabolic pathways (inferred from structural motifs):

-

Oxidation : Likely mediated by CYP3A4/2C19 at the benzimidazole or pyrrolidine moieties

-

Conjugation : Glucuronidation of hydroxylated metabolites

-

Hydrolysis : Potential cleavage of the thioacetyl group

Pharmacokinetic parameters from clinical studies:

| Parameter | Value (25 mg dose) | Source |

|---|---|---|

| Cₘₐₓ | 84.3 ng/mL | |

| Tₘₐₓ | 0.8 hr | |

| AUC₀–∞ | 541 ng·hr/mL | |

| t₁/₂ | 20.1 hr | |

| Protein binding | >99% |

Plasma clearance follows biphasic kinetics, with initial rapid distribution (α-phase t₁/₂ = 1.2 hr) followed by prolonged elimination (β-phase t₁/₂ = 16.9 hr) .

In Vitro Functional Interactions

This compound’s antagonism in calcium mobilization assays shows species-specific variability:

| Species | OX₁R IC₅₀ (nM) | OX₂R IC₅₀ (nM) | Source |

|---|---|---|---|

| Human | 16 | 13 | |

| Rat | 28 | 8 | |

| Mouse | 34 | 11 |

Notably, pre-incubation (30 min) reduces OX₂R IC₅₀ by 60% compared to co-administration with orexin-A .

Stability and Degradation

Formulation studies using Lauroglycol® 90/Transcutol® HP show:

-

Chemical stability : >95% intact after 24 months at 25°C/60% RH

-

pH sensitivity : Degrades rapidly <pH 3 (hydrolysis of benzimidazole-thioacetyl bond)

-

Photostability : Requires protection from UV light due to benzylisoquinoline chromophore

Cross-Reactivity with Other Targets

Screening data reveal moderate off-target binding:

| Target | Inhibition (%) at 10 μM | Source |

|---|---|---|

| Dopamine D₂ | 42 | |

| Serotonin 5-HT₂C | 37 | |

| hERG channel | 28 |

No significant inhibition (<15%) observed at adenosine, GABA, or glutamate receptors .

科学研究应用

Clinical Applications

1. Treatment of Insomnia

Almorexant has been primarily investigated for its effectiveness in treating chronic insomnia. A randomized, double-blind, placebo-controlled trial demonstrated that this compound significantly reduced wake time after sleep onset (WASO) and improved sleep maintenance without residual effects on next-day performance. Patients receiving 200 mg of this compound showed a median decrease in WASO of approximately 26.8 minutes compared to placebo, alongside increased total sleep time (TST) and decreased latency to sleep onset .

2. Effects on Elderly Patients

In studies focusing on elderly populations, this compound exhibited dose-related efficacy in improving sleep quality. Objective measurements using polysomnography indicated significant improvements in sleep duration and efficiency among elderly patients with primary insomnia .

Pharmacokinetics

This compound's pharmacokinetic profile has been characterized by studies examining its absorption, distribution, metabolism, and excretion. The compound has an absolute bioavailability of approximately 11.2%, with peak plasma concentrations occurring around one hour post-administration . The pharmacokinetics of this compound have been shown to be consistent across different formulations, which is critical for ensuring effective dosing strategies in clinical settings .

Potential Beyond Insomnia

1. Effects on Alcohol and Sucrose Intake

Research has indicated that this compound may play a role in modulating behaviors associated with substance intake. In animal models, systemic administration of this compound reduced operant self-administration of ethanol and sucrose, suggesting potential applications in treating addiction or managing cravings . The mechanism involves the blockade of orexin-induced pathways that promote reward-seeking behavior.

2. Neuroprotective Effects in Alzheimer's Disease

Recent studies have explored the effects of this compound on learning and memory in mouse models of Alzheimer's disease (AD). Moderate doses of this compound prolonged sleep duration without impairing learning and memory performance. Notably, higher doses were associated with a reduction in β-amyloid plaque deposition, indicating a potential neuroprotective effect that warrants further investigation . This suggests that this compound could be beneficial not only for sleep disorders but also for cognitive decline associated with neurodegenerative diseases.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

作用机制

阿莫瑞克通过竞争性抑制食欲素受体 OX1 和 OX2 发挥作用。食欲素受体参与觉醒和唤醒的调节。 通过阻断这些受体,阿莫瑞克降低了食欲素肽的活性,导致睡眠增加和运动活动减少 . 该化合物从食欲素受体解离非常缓慢,这可能会延长其作用时间 .

类似化合物:

乐莫雷克斯: 一种双重食欲素受体拮抗剂,已被证明在治疗失眠方面有效,且造成嗜睡症或猝倒的可能性较低.

达立多雷克斯: 一种较新的食欲素受体拮抗剂,正在被验证用于原发性失眠.

阿莫瑞克的独特性: 阿莫瑞克是首批在临床试验中开发和测试的双重食欲素受体拮抗剂之一。其独特的作用机制和促进更高质量睡眠且副作用更少的潜力使其有别于传统的睡眠药物。 其开发因肝脏安全问题而中止 .

相似化合物的比较

Suvorexant: Another dual orexin receptor antagonist used for the treatment of insomnia.

Daridorexant: A newer orexin receptor antagonist that is being validated for primary insomnia.

Uniqueness of Almorexant: this compound was one of the first dual orexin receptor antagonists to be developed and tested in clinical trials. Its unique mechanism of action and potential for promoting better quality sleep with fewer side effects set it apart from traditional sleep medications. its development was halted due to concerns over hepatic safety .

生物活性

Almorexant is a dual orexin receptor antagonist primarily developed for the treatment of insomnia and other sleep disorders. It targets the orexin 1 (OX1R) and orexin 2 (OX2R) receptors, which play crucial roles in regulating wakefulness and sleep. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological mechanisms, clinical efficacy, and relevant case studies.

This compound functions by blocking the action of orexin peptides at both OX1R and OX2R. Orexin signaling is known to promote wakefulness and increase locomotor activity. By antagonizing these receptors, this compound effectively reduces wakefulness and promotes sleep. Research has demonstrated that:

- Orexin A-induced locomotion is significantly attenuated by this compound, indicating its effectiveness in reducing activity levels in various species, including humans .

- This compound promotes both rapid eye movement (REM) and non-REM sleep in mice, highlighting its dual action on sleep regulation .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

- Absorption and Distribution : this compound exhibits a two-compartmental model with a fast distribution half-life (approximately 0.09 hours) and a slow elimination half-life (around 21.51 hours) .

- Dose-Response Relationship : Clinical trials have shown that this compound demonstrates dose-dependent effects on sleep efficiency, latency to persistent sleep, and wake-after-sleep onset (WASO) .

Clinical Efficacy

This compound has been evaluated in several clinical trials focusing on its efficacy in treating primary insomnia:

- Study Findings : In a proof-of-concept study involving 161 patients, doses ranging from 100 mg to 400 mg resulted in significant improvements in sleep parameters compared to placebo. Specifically, reductions in WASO were noted across all doses .

- Elderly Population : A specific study targeting elderly patients indicated that this compound was well tolerated and effective in improving sleep outcomes, with significant reductions in WASO observed .

Case Study 1: Efficacy in Primary Insomnia

A randomized controlled trial assessed the effects of this compound on patients with primary insomnia. The results indicated:

- Reduction in WASO : The least-squares mean treatment effects for different doses were significant, with the highest dose (200 mg) showing a mean reduction of 46.5 minutes compared to placebo (p < 0.0001) .

- Increased Total Sleep Time : Each dose group experienced increases in total sleep time compared to placebo, reinforcing this compound's efficacy as a sleep aid.

Case Study 2: Behavioral Effects on Substance Use

In preclinical studies involving rats:

- Self-Administration Paradigm : this compound reduced self-administration of ethanol and sucrose, suggesting potential applications beyond sleep disorders, particularly in addressing addictive behaviors .

- Neuronal Activity Modulation : Recordings from ventral tegmental area neurons showed that orexin A increased neuronal firing rates, which were subsequently blocked by this compound .

Summary of Findings

| Parameter | This compound Effect | Significance |

|---|---|---|

| Sleep Efficiency | Significant improvement | p < 0.0001 |

| Latency to Persistent Sleep | Reduced latency with higher doses | Significant at 200 mg |

| Wake-after-Sleep Onset (WASO) | Dose-dependent reduction | p < 0.0001 |

| Tolerance | Well tolerated among participants | Consistent across studies |

属性

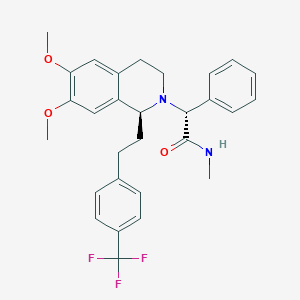

IUPAC Name |

(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMACHNQISHMDN-RPLLCQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801007352 | |

| Record name | Almorexant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871224-64-5, 913358-93-7 | |

| Record name | Almorexant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871224-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Almorexant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871224645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Almorexant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Almorexant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Almorexant hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALMOREXANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KCW39P2EI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。